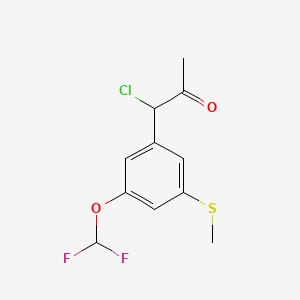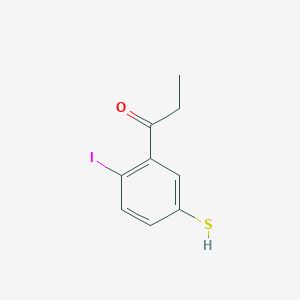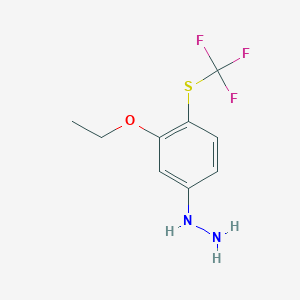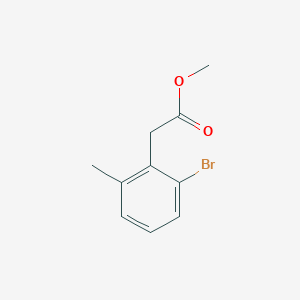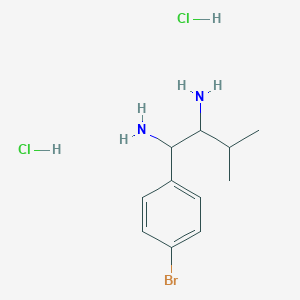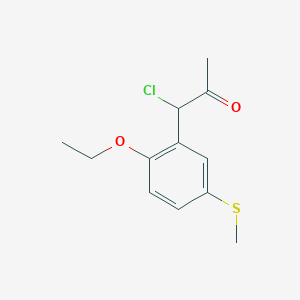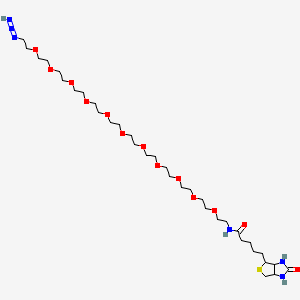
(+)-Biotin-PEG11-CH2CH2N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Biotin-PEG11-CH2CH2N3 is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. Biotin is a vitamin that is essential for various metabolic processes, PEG is a polymer that enhances solubility and biocompatibility, and the azide group is a functional group used in click chemistry. This compound is particularly useful in bioconjugation and molecular biology applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG11-CH2CH2N3 typically involves the conjugation of biotin with PEG and the subsequent introduction of the azide group. The process generally starts with the activation of biotin, followed by the attachment of PEG through a coupling reaction. The azide group is then introduced via a substitution reaction. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling and substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(+)-Biotin-PEG11-CH2CH2N3 undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azide group can be reduced to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields an amine, while oxidation can produce various nitrogen oxides.
科学的研究の応用
(+)-Biotin-PEG11-CH2CH2N3 has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors.
作用機序
The mechanism of action of (+)-Biotin-PEG11-CH2CH2N3 involves its ability to form stable covalent bonds with target molecules. The biotin moiety binds to avidin or streptavidin with high affinity, while the PEG linker provides flexibility and solubility. The azide group participates in click chemistry reactions, enabling the selective and efficient conjugation of the compound to various targets. This combination of properties makes it a versatile tool in molecular biology and bioconjugation applications.
類似化合物との比較
Similar Compounds
Biotin-PEG11-CH2CH2NH2: Similar structure but with an amine group instead of an azide.
Biotin-PEG11-CH2CH2COOH: Contains a carboxyl group instead of an azide.
Biotin-PEG11-CH2CH2SH: Features a thiol group instead of an azide.
Uniqueness
(+)-Biotin-PEG11-CH2CH2N3 is unique due to its azide group, which allows for click chemistry applications. This makes it particularly useful for bioconjugation and labeling, providing a versatile and efficient tool for researchers in various fields.
特性
分子式 |
C34H65N6O13S+ |
|---|---|
分子量 |
798.0 g/mol |
IUPAC名 |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33,35H,1-29H2,(H2-,36,38,39,41,42)/p+1 |
InChIキー |
RMGHXBTUJKICLM-UHFFFAOYSA-O |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



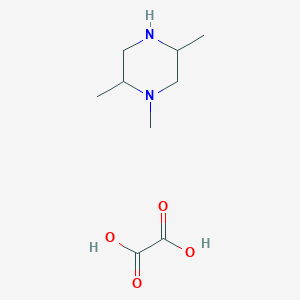
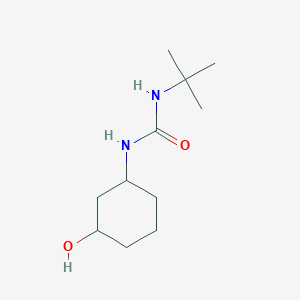

![2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide](/img/structure/B14050495.png)
